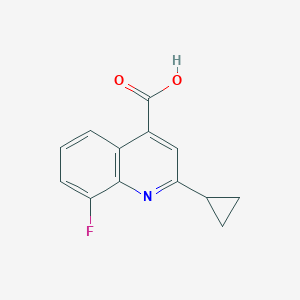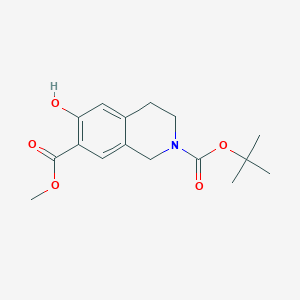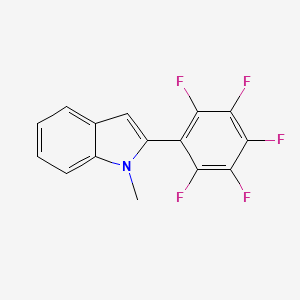
1-Methyl-2-(perfluorophenyl)indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-(perfluorophenyl)indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. The unique structure of this compound, which includes a perfluorophenyl group, imparts distinct chemical and physical properties, making it a compound of interest in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-(perfluorophenyl)indole typically involves the reaction of 1-methylindole with a perfluorophenyl halide under specific conditions. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of 1-methylindole with perfluorophenylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of advanced catalytic systems and automated reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-2-(perfluorophenyl)indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole oxides.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Applications De Recherche Scientifique
1-Methyl-2-(perfluorophenyl)indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug discovery and development.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-(perfluorophenyl)indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit protein kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. Additionally, its fluorinated phenyl group can enhance its binding affinity and selectivity for certain targets .
Comparaison Avec Des Composés Similaires
1-Methylindole: Lacks the perfluorophenyl group, resulting in different chemical properties and reactivity.
2-Phenylindole: Contains a phenyl group instead of a perfluorophenyl group, leading to variations in biological activity and applications.
1-Methyl-2-(trifluoromethyl)indole: Features a trifluoromethyl group, which imparts different electronic and steric effects compared to the perfluorophenyl group.
Uniqueness: 1-Methyl-2-(perfluorophenyl)indole is unique due to its perfluorophenyl group, which enhances its chemical stability, lipophilicity, and potential biological activity. This distinct structure makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C15H8F5N |
|---|---|
Poids moléculaire |
297.22 g/mol |
Nom IUPAC |
1-methyl-2-(2,3,4,5,6-pentafluorophenyl)indole |
InChI |
InChI=1S/C15H8F5N/c1-21-8-5-3-2-4-7(8)6-9(21)10-11(16)13(18)15(20)14(19)12(10)17/h2-6H,1H3 |
Clé InChI |
BEFICOOKQUSSEX-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C=C1C3=C(C(=C(C(=C3F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


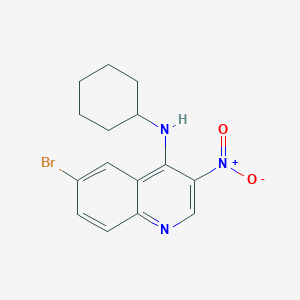
![3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole HCl](/img/structure/B13704690.png)
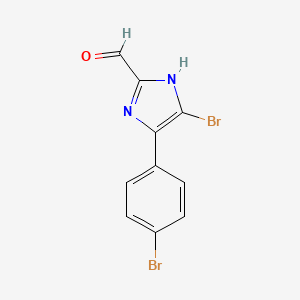
![5-Chloro-6-fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]indazole-4-methanol](/img/structure/B13704694.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-3-yltrimethylsilane](/img/structure/B13704698.png)
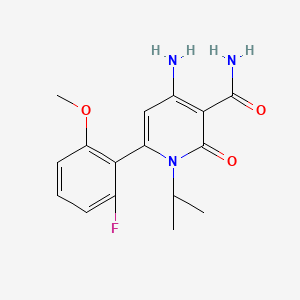

![N,N'-[[Propane-2,2-diylbis(sulfanediyl)]bis(ethane-2,1-diyl)]diacrylamide](/img/structure/B13704723.png)


